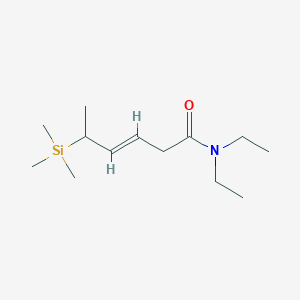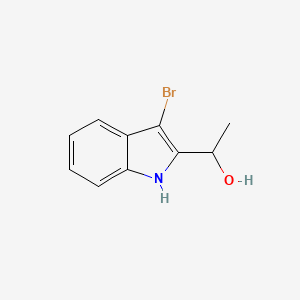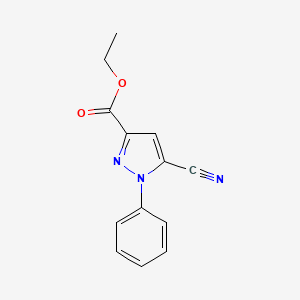
2-Amino-4-(6-oxo-3,6-dihydro-9h-purin-9-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid is a compound of significant interest in various scientific fields. It is a derivative of purine, a heterocyclic aromatic organic compound, and is structurally related to nucleotides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable purine derivative with an amino acid precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical marker.
Medicine: Research is ongoing into its potential therapeutic uses, including its role in drug development.
Industry: It is utilized in the production of various biochemical products and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific context of its use, such as in therapeutic applications or biochemical research.
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine derivative that is a fundamental component of nucleotides.
Guanine: Another purine derivative found in DNA and RNA.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness
2-Amino-4-(6-oxo-1H-purin-9(6H)-yl)butanoic acid is unique due to its specific structure, which combines features of both amino acids and purine derivatives. This dual nature allows it to participate in a wide range of biochemical reactions and makes it a valuable compound in various research fields.
Properties
CAS No. |
25643-89-4 |
|---|---|
Molecular Formula |
C9H11N5O3 |
Molecular Weight |
237.22 g/mol |
IUPAC Name |
2-amino-4-(6-oxo-1H-purin-9-yl)butanoic acid |
InChI |
InChI=1S/C9H11N5O3/c10-5(9(16)17)1-2-14-4-13-6-7(14)11-3-12-8(6)15/h3-5H,1-2,10H2,(H,16,17)(H,11,12,15) |
InChI Key |
OIEDYRFFLGFJSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine](/img/structure/B11869819.png)









![Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11869888.png)
![7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11869896.png)

